
Introduction: The Strategic Value of Halogenated
Pyrazines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
3-Bromo-5-chloro-6-

methylpyrazin-2-amine

Cat. No.: B15067939

Get Quote

The pyrazine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-

approved therapeutics and clinical candidates.[1][2] Its unique electronic properties, arising

from the two 1,4-nitrogen atoms, and its ability to act as a hydrogen bond acceptor make it a

valuable bioisostere for other aromatic systems like benzene or pyridine.[2][3] The introduction

of halogen atoms and alkyl groups onto the pyrazine-2-amine core creates a versatile class of

building blocks, offering medicinal chemists precise control over a molecule's steric, electronic,

and pharmacokinetic properties. These halogenated pyrazines are not merely intermediates;

they are strategic starting points for constructing complex molecular architectures through

modern synthetic methodologies.[1]

This guide provides an in-depth technical overview of the chemical space surrounding 3-
Bromo-5-chloro-6-methylpyrazin-2-amine. While a specific CAS number for this exact

substitution pattern is not readily found in public databases, this document will focus on its

close, commercially available isomer, 5-Bromo-3-chloro-6-methylpyrazin-2-amine, and a key

structural analog, 3-Bromo-5-chloropyrazin-2-amine. By examining these representative

compounds, we will explore the synthesis, reactivity, and application of this critical class of

molecules for researchers, scientists, and drug development professionals.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b15067939#bc-rfq
https://pdf.benchchem.com/10/Synthesis_of_Substituted_Pyrazines_from_2_5_Dichloropyrazine_Application_Notes_and_Protocols.pdf
https://pdfs.semanticscholar.org/0fcf/312ab4fbe4c6208712d36d99adc1d8a1b7a3.pdf?skipShowableCheck=true
https://pdfs.semanticscholar.org/0fcf/312ab4fbe4c6208712d36d99adc1d8a1b7a3.pdf?skipShowableCheck=true
https://pmc.ncbi.nlm.nih.gov/articles/PMC10649211/
https://pdf.benchchem.com/10/Synthesis_of_Substituted_Pyrazines_from_2_5_Dichloropyrazine_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b15067939/docs?utm_src=pdf-body#introduction-the-strategic-value-of-halogenated-pyrazines-in-medicinal-chemistry
https://www.benchchem.com/product/b15067939/docs?utm_src=pdf-body#introduction-the-strategic-value-of-halogenated-pyrazines-in-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15067939?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PART 1: Core Chemical Identifiers and
Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of

all successful research. While the initially requested compound is ambiguous, we can

definitively characterize its close relatives. The data presented below has been consolidated

from multiple chemical suppliers and databases, providing a reliable reference for experimental

design.

Chemical Identity
Identifier

5-Bromo-3-chloro-6-

methylpyrazin-2-amine

3-Bromo-5-chloropyrazin-2-

amine

CAS Number 1823930-94-4[4] 76537-18-3[5]

Molecular Formula C₅H₅BrClN₃[4] C₄H₃BrClN₃[6]

Molecular Weight 222.47 g/mol [4] 208.44 g/mol [7]

IUPAC Name
5-Bromo-3-chloro-6-

methylpyrazin-2-amine

3-Bromo-5-chloropyrazin-2-

amine[6]

SMILES NC1=NC(C)=C(Br)N=C1Cl[4] C1=C(N=C(C(=N1)N)Br)Cl[6]

InChIKey Not readily available
ACFBUXHJONGLLF-

UHFFFAOYSA-N[6]

Physicochemical Data (Predicted & Experimental)
This table summarizes key physicochemical properties, which are crucial for predicting

solubility, cell permeability, and reaction conditions.
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Property
5-Bromo-3-chloro-6-

methylpyrazin-2-amine

3-Bromo-5-chloropyrazin-2-

amine

LogP 1.78[4] 1.4[7]

Topological Polar Surface Area

(TPSA)
51.8 Å²[4] 51.8 Å²[7]

Hydrogen Bond Acceptors 3[4] 3[7]

Hydrogen Bond Donors 1[4] 1 (amine group)[7]

Boiling Point Not available
298.4°C at 760 mmHg

(Predicted)[5]

Physical Form Solid (Predicted) Solid[5]

Storage Sealed in dry, 2-8℃[4] Inert atmosphere, 2-8℃

PART 2: Synthesis and Reactivity
The synthetic utility of halogenated 2-aminopyrazines stems from the distinct reactivity of each

position on the heterocyclic core. The amino group acts as an activating, ortho-, para-director

for electrophilic substitution, while the halogen atoms provide handles for cross-coupling

reactions.

General Synthetic Strategy: Electrophilic Halogenation
The most common and direct route to these compounds is the electrophilic halogenation of a 2-

aminopyrazine precursor. The amino group at the C2 position strongly activates the ring

towards electrophilic attack, primarily at the C3 and C5 positions.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.chemscene.com/product/1823930-94-4.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-chloropyrazin-2-amine
https://www.chemscene.com/product/1823930-94-4.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-chloropyrazin-2-amine
https://www.chemscene.com/product/1823930-94-4.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-chloropyrazin-2-amine
https://www.chemscene.com/product/1823930-94-4.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-chloropyrazin-2-amine
https://www.echemi.com/products/pd1805103090-2-amino-3-bromo-5-chloropyrazine.html
https://www.echemi.com/products/pd1805103090-2-amino-3-bromo-5-chloropyrazine.html
https://www.chemscene.com/product/1823930-94-4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15067939?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Chlorination

Step 2: Bromination

2-Amino-6-methylpyrazine

2-Amino-5-chloro-6-methylpyrazine

  NCS / DCM  

2-Amino-5-chloro-6-methylpyrazine

5-Bromo-3-chloro-6-methylpyrazin-2-amine

  NBS / DCM or
  Br2 / Pyridine  

Click to download full resolution via product page

Caption: General synthetic workflow for di-halogenated methyl-2-aminopyrazines.

Causality Behind Experimental Choices:

Starting Material: The synthesis logically begins with an appropriately substituted

aminopyrazine. For our target analog, 2-Amino-6-methylpyrazine would be the logical

precursor.

Halogenating Agents: N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are

preferred reagents for chlorination and bromination, respectively. They are crystalline solids

that are easier and safer to handle than gaseous chlorine or liquid bromine.[5] The

succinimide byproduct is also easily removed during workup. Using elemental bromine (Br₂)

in the presence of a base like pyridine is also a viable and effective method.[8]
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Solvent: Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively

dissolves the starting materials and reagents.[5]

Regioselectivity: The amino group at C2 directs the first halogenation to the C5 position. The

second halogenation, requiring slightly more forcing conditions, will then occur at the

remaining activated position, C3.

Field-Proven Experimental Protocol: Synthesis of 2-
Amino-3-bromo-5-methylpyrazine
This protocol for a closely related compound demonstrates the practical application of the

principles discussed above and can be adapted for other halogenations.[8]

Step-by-Step Methodology:

Vessel Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add

2-amino-5-methylpyrazine (5.00 g, 45.8 mmol) and pyridine (4.35 g, 55.0 mmol).

Reagent Dissolution: Dissolve the starting materials in dichloromethane (250 mL).

Bromination: Slowly add elemental bromine (8.80 g, 55.0 mmol) to the solution at room

temperature.

Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Progress can

be monitored by Thin Layer Chromatography (TLC).

Workup - Quenching: Upon completion, add water (150 mL) to the reaction mixture to

quench any remaining bromine and dissolve pyridine salts.

Workup - Extraction: Transfer the mixture to a separatory funnel and separate the organic

layer.

Workup - Washing: Wash the organic layer with saturated brine (100 mL) to remove residual

water-soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude solid can be further purified by recrystallization or flash column

chromatography to afford the pure product.[8]

Chemical Reactivity: The Gateway to Molecular Diversity
The true value of 3-bromo-5-chloro-6-methylpyrazin-2-amine and its analogs lies in their

potential for further functionalization, primarily through transition metal-catalyzed cross-coupling

reactions. The two different halogen atoms (Br and Cl) offer the potential for selective or

sequential reactions.

Cross-Coupling Reactions

Halogenated
2-Aminopyrazine
(R-X, X=Br, Cl)

Suzuki-Miyaura
(C-C bond)

  Ar-B(OH)2
  Pd Catalyst, Base  

Buchwald-Hartwig
(C-N bond)

  R2NH
  Pd Catalyst, Base  

Sonogashira
(C-C triple bond)

  Alkyne
  Pd/Cu Catalyst, Base  

Click to download full resolution via product page

Caption: Key cross-coupling reactions for functionalizing halogenated pyrazines.

Expert Insights on Reactivity:

Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the reactivity of the

carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl.[9] This is inversely

correlated with bond strength and is a critical principle for designing selective reactions. A C-

Br bond will typically react in a Suzuki or Buchwald-Hartwig coupling under conditions where

a C-Cl bond on the same molecule remains intact.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming new carbon-carbon

bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups. Bromopyrazoles are

excellent substrates for this transformation.[10][11]
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Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds,

introducing new primary or secondary amines to the pyrazine core. This is a cornerstone

reaction in modern medicinal chemistry for building complex nitrogen-containing molecules.

[9]

PART 3: Applications in Drug Discovery and
Materials Science
The structural motif of substituted pyrazines is prevalent across a wide spectrum of biologically

active agents. Their ability to modulate biological targets makes them indispensable tools for

drug hunters.

Established and Emerging Therapeutic Areas:

Anticancer Agents: Many kinase inhibitors incorporate a pyrazine or related diazine core,

where the ring nitrogens often form crucial hydrogen bonds within the ATP-binding pocket of

the target enzyme.[2]

Antibacterial and Antitubercular Agents: The well-known tuberculosis drug, Pyrazinamide,

highlights the historical and ongoing importance of this scaffold in fighting infectious

diseases.[2]

Anti-inflammatory and Analgesic: Pyrazine derivatives have been explored for their potential

to mediate inflammatory pathways.[3]

Central Nervous System (CNS) Agents: The pyrazine core is also found in compounds

targeting CNS disorders, including antidepressants and anticonvulsants.[2]

The diverse reactivity of compounds like 3-bromo-5-chloro-6-methylpyrazin-2-amine allows

them to serve as starting points for libraries of novel compounds aimed at these and other

disease targets.[3][12]

PART 4: Spectral Analysis and Characterization
While comprehensive, experimentally-derived spectral data for these specific compounds are

not always available in public repositories, we can predict the key features based on their
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structure and data from analogous compounds.[13] Acquiring this data is a mandatory step for

structural verification.

Expected Spectroscopic Features:

¹H NMR:

Amine Protons (N-H): A broad singlet, typically in the range of 5.0-7.0 ppm, which is

exchangeable with D₂O.[8][14]

Aromatic Proton (C-H): A singlet for the remaining proton on the pyrazine ring, expected to

be downfield (around 8.0 ppm) due to the electron-withdrawing nature of the ring nitrogens

and halogens.[5]

Methyl Protons (CH₃): A sharp singlet around 2.4 ppm.[8]

¹³C NMR: Carbons attached to nitrogen will be deshielded and appear downfield. Carbons

bearing halogen atoms will also show characteristic shifts.

Infrared (IR) Spectroscopy:

N-H Stretch: Primary amines typically show a pair of sharp-to-medium bands in the 3300-

3500 cm⁻¹ region.[14]

Aromatic C=N/C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): The molecular ion peak will exhibit a characteristic isotopic pattern

due to the presence of both bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine

(³⁵Cl/³⁷Cl in an approximate 3:1 ratio). This unique signature is a powerful tool for confirming

the compound's identity.

PART 5: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Halogenated

aromatic amines should be handled with care, using appropriate personal protective equipment

(PPE). The following information is based on data for structurally similar compounds.[7]

GHS Hazard Classification (Anticipated):
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Pictograms:

GHS07 (Exclamation Mark)

Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.[7]

H315: Causes skin irritation.[7]

H319: Causes serious eye irritation.[7]

H335: May cause respiratory irritation.[7]

Handling and Storage Protocols:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[15]

Personal Protective Equipment (PPE):

Wear protective gloves (e.g., nitrile), protective clothing, and safety glasses with side-

shields or goggles.[15]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[4]

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local regulations.

Conclusion
While the specific compound 3-Bromo-5-chloro-6-methylpyrazin-2-amine remains elusive in

the public domain, a thorough analysis of its close structural relatives provides a robust and

actionable framework for researchers. The strategic placement of bromo, chloro, and methyl

substituents on the 2-aminopyrazine core creates a high-value chemical intermediate. Its true
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potential is realized through a deep understanding of its reactivity, particularly in modern cross-

coupling reactions, which unlocks access to vast libraries of novel molecules. By adhering to

the synthetic principles, reactivity trends, and safety protocols outlined in this guide, scientists

in drug discovery and materials science can effectively leverage this important class of

compounds to drive their research programs forward.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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